molecular formula C10H11NO4 B1601555 3A,4,7,7A-Tetrahydro-2-(2'-hydroxyethyl)-4,7-epoxy-1H-isoindole-1,3(2H)-dione CAS No. 32620-90-9

3A,4,7,7A-Tetrahydro-2-(2'-hydroxyethyl)-4,7-epoxy-1H-isoindole-1,3(2H)-dione

Cat. No. B1601555
CAS RN: 32620-90-9
M. Wt: 209.2 g/mol
InChI Key: ISKZEUQQPPVQNW-UHFFFAOYSA-N
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Description

3A,4,7,7A-Tetrahydro-2-(2'-hydroxyethyl)-4,7-epoxy-1H-isoindole-1,3(2H)-dione, commonly known as Temozolomide, is a chemotherapy drug used to treat brain tumors, melanoma, and other types of cancer. It was first approved by the US Food and Drug Administration in 1999 and has since become an essential component of cancer treatment.

Scientific Research Applications

Crystal and Molecular Structure Analysis

  • Synthesis and Structure Analysis : The compound has been utilized in the synthesis and structural analysis of new N-aminoimides and other related compounds. These substances exhibit unique molecular and crystal structures, involving hydrogen bonds and electrostatic interactions crucial for their properties (Struga et al., 2007).

Synthesis of Derivatives and Analogues

  • Derivative Synthesis : Research has been conducted on synthesizing hexahydro-1H-isoindole-1,3(2H)-dione derivatives from this compound. These derivatives have various applications in medicinal chemistry and material science (Tan et al., 2016).

Comparative Structural Studies

  • Comparative Analysis : The compound has been compared with homologous tricyclic imides to understand differences in their structural and reactivity properties. Such comparative studies are crucial for designing more effective derivatives (Mitchell et al., 2013).

Supramolecular Interaction Studies

  • Supramolecular Interactions : Studies have been conducted to understand the supramolecular interactions and structural characteristics of novel norcantharidine derivatives of this compound. This research is significant for the development of new materials and pharmaceuticals (Tan et al., 2020).

Synthesis of Polysubstituted Analogues

  • Synthesis of Polysubstituted Analogues : Research includes the synthesis of new polysubstituted isoindole-1,3-diones from this compound, which have potential applications in various fields, including pharmaceuticals and materials science (Tan et al., 2014).

Exploration in Organic Chemistry

  • Organic Chemistry Applications : The compound has been used in the study of reductive Heck reactions, which are important in the synthesis of complex organic molecules. Such reactions are fundamental in organic synthesis and pharmaceutical development (Atbakar et al., 2016).

Potential in Electrochemistry

  • Electrochemical Applications : A computational electrochemistry study highlighted its derivatives as potential candidates for organic cathode materials, particularly in applications like Li-ion batteries (Karlsson et al., 2012).

Synthesis and Medical Research

  • Medical Research Applications : The compound has been used in synthesizing derivatives with potential anticancer and antimicrobial activities. Such studies are crucial for the development of new therapeutic agents (Kocyigit et al., 2017).

properties

IUPAC Name

2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c12-4-3-11-9(13)7-5-1-2-6(15-5)8(7)10(11)14/h1-2,5-8,12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKZEUQQPPVQNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2C3C(C1O2)C(=O)N(C3=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20479911
Record name AGN-PC-009YWY
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20479911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3A,4,7,7A-Tetrahydro-2-(2'-hydroxyethyl)-4,7-epoxy-1H-isoindole-1,3(2H)-dione

CAS RN

32620-90-9
Record name AGN-PC-009YWY
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20479911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The adduct 1 (10.0 g, 60.0 mmol) was suspended in methanol (150 mL) and the mixture cooled to 0° C. A solution of ethanolamine (3.6 mL, 60 mmol) in 30 mL of methanol was added dropwise (10 min) to the reaction mixture, and the resulting solution was stirred for 5 min at 0° C., then 30 min at ambient temperature, and finally refluxed for 6 h. After cooling the mixture to ambient temperature, solvent was removed under reduced pressure, and residue was dissolved in 150 mL of CH2Cl2 and washed with 3×100 mL of water. The organic layer was separated, dried over Na2SO4 and filtered. Removal of the solvent under reduced pressure gave white-off solid which was further purified by flash chromatography eluting with ethylacetate (EtOAc) to give the product, 2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione (2), as a white solid. Yield: 3.3 g (27%). 1H NMR (500 MHz, CDCl3, δ): 6.53 (s, 2H, CH═CH, bridge protons), 5.29 (s, 2H, —CHO, bridge-head protons), 3.79-3.70 (m, 4H, NCH2CH2OH), 2.90 (s, 2H, CH—CH, bridge protons). 13C NMR (500 MHz, CDCl3, δ): 176.8, 136.5, 80.9, 60.1, 47.5, 41.7.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

The anhydride, 4,10-dioxa-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, (2.00 g, 12.0×10−3 mol) was suspended in 50 mL of MeOH and the mixture cooled to 0° C. A solution of ethanolamine (0.72 mL, 12.0×10−3 mol) in 20 mL of MeOH was added dropwise (10 min) and the resulting solution was stirred for 5 min at 0° C., then 30 min at room temperature and finally refluxed for 4 h. After cooling to room temperature the solvent was removed under reduced pressure, the white residue was dissolved in 150 mL of CH2Cl2 and washed with 3×100 mL of water. The organic layer was dried over MgSO4 and filtered. Removal of the solvent under reduced pressure furnished the desired product (1.04 g 5.0×10−3 mol, 42% yield) as white solid that was used for the next step without further purifications. An analytical sample was obtained by flash chromatography (CC, SiO2, 100% ethyl acetate, Rf(6)=0.26). m.p. 139-141° C. (dec). IR (neat): 3472, 1681, 1435, 1405, 1335, 1269, 1168, 1100, 1053, 1013, 959, 916, 875, 850, 807, 722, 705, 654 cm−1. 1H NMR (400.03 MHz, CDCl3, 298 K) δ 1.90 (bs, 1H, OH); 2.90 (s, 2H, CH), 3.69-3.72 (m, 2H, CH2), 3.76-3.78 (m, 2H, CH2), 5.28 (t, J=0.9 Hz, 2H, CH), 6.52 (t, J=0.9 Hz, 2H, CHvinyl). 13C{1H} NMR (100.59 MHz, CDCl3, 298 K) δ=41.77 (2C, NCH2), 60.18 (2C, OCH2), 47.50 (2C, CH), 81.04 (2C, CH), 136.60 (2C, CHvinyl), 176.97 (2C, C). Anal. Calcd. for C10H11NO4: C, 57.41; H, 5.30; N, 6.70. Found C, 57.16; H, 5.37; N, 6.62.
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0.72 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
42%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3A,4,7,7A-Tetrahydro-2-(2'-hydroxyethyl)-4,7-epoxy-1H-isoindole-1,3(2H)-dione

Citations

For This Compound
2
Citations
EK Riga, J Rühe, K Lienkamp - Macromolecular chemistry and …, 2018 - Wiley Online Library
Robust, non‐delaminating polymer coatings and hydrogels are needed for technical and biomedical applications. This study focuses on surface‐attached poly(oxanorbornene) …
Number of citations: 8 onlinelibrary.wiley.com
Z Wang - 2021 - search.proquest.com
Covalent polymer mechanochemistry has attracted significant attention in the last decade due to its broad potential in stress-responsive materials. Force-sensitive chemical moieties (…
Number of citations: 0 search.proquest.com

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